[7-(3-methyl-1,2,4-oxadiazol-5-yl)-3-oxo[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl]acetonitrile [7-(3-methyl-1,2,4-oxadiazol-5-yl)-3-oxo[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl]acetonitrile
Brand Name: Vulcanchem
CAS No.: 1396637-93-6
VCID: VC7068390
InChI: InChI=1S/C11H8N6O2/c1-7-13-10(19-15-7)8-2-4-16-9(6-8)14-17(5-3-12)11(16)18/h2,4,6H,5H2,1H3
SMILES: CC1=NOC(=N1)C2=CC3=NN(C(=O)N3C=C2)CC#N
Molecular Formula: C11H8N6O2
Molecular Weight: 256.225

[7-(3-methyl-1,2,4-oxadiazol-5-yl)-3-oxo[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl]acetonitrile

CAS No.: 1396637-93-6

Cat. No.: VC7068390

Molecular Formula: C11H8N6O2

Molecular Weight: 256.225

* For research use only. Not for human or veterinary use.

[7-(3-methyl-1,2,4-oxadiazol-5-yl)-3-oxo[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl]acetonitrile - 1396637-93-6

Specification

CAS No. 1396637-93-6
Molecular Formula C11H8N6O2
Molecular Weight 256.225
IUPAC Name 2-[7-(3-methyl-1,2,4-oxadiazol-5-yl)-3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2-yl]acetonitrile
Standard InChI InChI=1S/C11H8N6O2/c1-7-13-10(19-15-7)8-2-4-16-9(6-8)14-17(5-3-12)11(16)18/h2,4,6H,5H2,1H3
Standard InChI Key ZDOHRVGHVHRCOG-UHFFFAOYSA-N
SMILES CC1=NOC(=N1)C2=CC3=NN(C(=O)N3C=C2)CC#N

Introduction

The compound [7-(3-methyl-1,2,4-oxadiazol-5-yl)-3-oxo triazolo[4,3-a]pyridin-2(3H)-yl]acetonitrile is a complex organic molecule featuring a triazolopyridine core with an oxadiazole moiety. This compound is of interest in medicinal chemistry due to its potential biological activities, which can be attributed to its unique structural features.

Synthesis and Preparation

The synthesis of such compounds typically involves multi-step reactions, including condensation and cyclization processes. While specific synthesis details for this exact compound are not widely documented, similar compounds often require the use of hydrazides and appropriate aldehydes or ketones to form the core heterocyclic structures.

Potential Biological Activities

Although specific biological activity data for [7-(3-methyl-1,2,4-oxadiazol-5-yl)-3-oxo triazolo[4,3-a]pyridin-2(3H)-yl]acetonitrile is limited, compounds with similar structures have shown promise in various therapeutic areas. For instance, oxadiazole and triazolopyridine derivatives have been explored for their anti-inflammatory, anticancer, and antimicrobial properties.

Research Findings and Future Directions

Given the structural complexity and potential biological relevance of this compound, further research is warranted to explore its pharmacological properties. This could involve in vitro and in vivo studies to assess its efficacy and safety as a potential therapeutic agent.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator